molecular formula C20H16N4O3S B2818938 3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005300-93-5

3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2818938
CAS RN: 1005300-93-5
M. Wt: 392.43
InChI Key: RKEBEMXJLHDHKF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes an imidazo[2,1-b][1,3]thiazole core, which is a fused ring system containing two nitrogen atoms and one sulfur atom. Attached to this core are several substituents: a 3-methyl group, a 6-(3-nitrophenyl) group, and a 2-carboxamide group attached to a 3-methylphenyl group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and reagents present. The nitro group could potentially be reduced to an amine, the carboxamide could undergo hydrolysis to form a carboxylic acid and an amine, and the methyl groups could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the overall size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

  • Synthesis of Antitumor Agents : This compound is involved in the synthesis of antitumor drugs like temozolomide, highlighting its potential in cancer research. The research by Wang et al. (1997) discusses a new route to synthesize temozolomide, an antitumor drug, using related compounds (Wang et al., 1997).

  • Modulation of CD2-Receptor in Human T Lymphocytes : Harraga et al. (1994) explored the modulation of CD2-receptor expression in human T trypsinized lymphocytes using imidazo[2,1-b]thiazoles, demonstrating the immunological effects of these compounds (Harraga et al., 1994).

  • Antimicrobial and Antioxidant Activities : Dhiman et al. (2015) synthesized derivatives of imidazo[2,1-b]thiazole and evaluated them for their antimicrobial and antioxidant activities, indicating their potential in combating bacterial and fungal infections (Dhiman et al., 2015).

  • Synthesis of Anti-inflammatory and Analgesic Agents : A study by Can et al. (2021) focused on synthesizing new carboxamides derived from the imidazo[2,1-b]thiazole skeleton to investigate their anti-inflammatory and analgesic activities (Can et al., 2021).

  • Cytotoxic Effects on Cancer and Non-Cancer Cells : Meriç et al. (2008) synthesized imidazo[2,1-b][1,3]thiazoles and evaluated their cytotoxic effects on cancer and noncancer cells, contributing to cancer therapy research (Meriç et al., 2008).

  • Synthesis of Functionalized Imidazo[2,1‐b]Thiazoles : Peterlin-Mašič et al. (2000) conducted research on synthesizing new functionalized imidazo[2,1‐b]thiazoles, which are important in developing novel therapeutic agents (Peterlin-Mašič et al., 2000).

  • Development of Antimycobacterial Agents : Chitti et al. (2022) designed, synthesized, and evaluated imidazo[2,1-b]thiazole derivatives as antimycobacterial agents, indicating their potential in treating tuberculosis (Chitti et al., 2022).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this and related compounds, investigating their physical and chemical properties, and testing their biological activity .

properties

IUPAC Name

3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-5-3-7-15(9-12)21-19(25)18-13(2)23-11-17(22-20(23)28-18)14-6-4-8-16(10-14)24(26)27/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEBEMXJLHDHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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